1-Bromo-4-(but-3-yn-1-yl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-but-3-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br/c1-2-3-4-9-5-7-10(11)8-6-9/h1,5-8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVRQKFWGAAQMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631260 | |
| Record name | 1-Bromo-4-(but-3-yn-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765906-85-2 | |
| Record name | 1-Bromo-4-(but-3-yn-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Bromo 4 but 3 Yn 1 Yl Benzene
Palladium-Catalyzed Cross-Coupling Strategies for Aryl Alkyne Construction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful tool for the construction of carbon-carbon bonds. e-bookshelf.de Among these, the Sonogashira coupling is particularly relevant for the synthesis of aryl alkynes like 1-bromo-4-(but-3-yn-1-yl)benzene.
Sonogashira Coupling of Halogenated Benzene (B151609) Precursors with But-3-yn-1-yl Derivatives
The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, a process catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org This reaction is highly effective for synthesizing compounds such as this compound from precursors like 1,4-dibromobenzene (B42075) and but-3-yn-1-ol or a protected version thereof.
The efficiency of the Sonogashira coupling is highly dependent on the choice of the palladium catalyst and its associated ligands. hes-so.ch While traditional catalysts like Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ are commonly used, research has focused on developing more active and stable catalyst systems. libretexts.org
The design of phosphine (B1218219) ligands plays a crucial role in the catalytic cycle. Electron-rich and bulky ligands can enhance the reactivity of the palladium center. psu.edu For instance, the use of bulky, electron-rich phosphine ligands can promote the reaction even with less reactive aryl bromides. libretexts.org The choice of ligand can also influence the reaction's chemoselectivity, which is critical when working with substrates containing multiple reactive sites.
| Catalyst System | Ligand | Key Features |
| Pd(OAc)₂ / PPh₃ | Triphenylphosphine | A standard and widely used system. |
| Pd₂(dba)₃ / AsPh₃ | Triphenylarsine | Can offer improved yields in certain cases compared to phosphine ligands. lucp.net |
| Pd(OAc)₂ / P(t-Bu)₃ | Tri(tert-butyl)phosphine | A bulky and electron-rich ligand that can enhance catalytic activity. organic-chemistry.org |
| Dipyridylpalladium complexes | Pyridine-based ligands | Have shown good complexation with palladium and are effective in copper-free Sonogashira couplings. wikipedia.org |
The choice of solvent and base are critical parameters that significantly impact the efficiency and selectivity of the Sonogashira coupling. lucp.netresearchgate.net The solvent influences the solubility of reactants and catalysts, and its polarity can affect the reaction rate. lucp.net A variety of solvents have been successfully employed, including polar aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), as well as nonpolar solvents like toluene (B28343). lucp.netresearchgate.net In some instances, toluene has been shown to provide better yields than more polar solvents like DMF. lucp.net
The base is essential for the deprotonation of the terminal alkyne, forming the reactive copper acetylide intermediate. Amines, such as triethylamine (B128534) (NEt₃) and diisopropylamine (B44863) (DIPA), are commonly used bases. researchgate.net However, inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) can also be effective. The choice of base can influence the reaction rate and the formation of side products.
| Solvent | Base | Impact on Reaction |
| Toluene | Triethylamine (NEt₃) | A common combination, with toluene sometimes offering superior yields over polar solvents. lucp.net |
| Dimethylformamide (DMF) | Triethylamine (NEt₃) | A polar aprotic solvent that is widely used, though it can sometimes slow down the reaction. lucp.net |
| N-Methyl-2-pyrrolidone (NMP) | Tetra-n-butylammonium acetate (B1210297) (TBAA) | Used in copper-free Sonogashira couplings, particularly with dipyridylpalladium complexes. wikipedia.org |
| Water | Pyrrolidine | Can be used as a solvent in the presence of additives like TBAB, demonstrating the potential for greener reaction conditions. wikipedia.org |
In some instances, the Sonogashira coupling can be part of a cascade or domino reaction sequence, where multiple bond-forming events occur in a single pot. For example, an intermolecular Sonogashira coupling can be followed by an intramolecular cyclization to construct more complex molecular architectures. While not directly forming this compound, these principles highlight the versatility of the Sonogashira reaction in building complex molecules from simple precursors. Such cascade reactions often rely on carefully designed substrates and optimized reaction conditions to control the sequence of events and achieve the desired product. organic-chemistry.org
Alternative Transition-Metal-Mediated Coupling Approaches
While palladium catalysis dominates the field of aryl alkyne synthesis, other transition metals can also mediate these transformations.
Copper(I) is a crucial co-catalyst in the traditional Sonogashira reaction, but copper can also be used as the primary catalyst in certain alkyne coupling reactions. libretexts.org Copper-catalyzed, palladium-free Sonogashira-type couplings have been developed, often requiring specific ligands to promote the reaction. These systems can offer an alternative to palladium-based methods and may present advantages in terms of cost and toxicity. For instance, copper complexes with bis(pyrazolyl)methane ligands have been shown to catalyze the coupling of iodoarenes with terminal alkynes. researchgate.net
Nickel-Catalyzed Routes to Aryl Alkynes
While palladium has been a dominant metal in cross-coupling reactions for the synthesis of aryl alkynes, nickel catalysis has emerged as a powerful and more economical alternative. Nickel catalysts can facilitate the coupling of aryl halides with alkyl groups, a key transformation for constructing the butynyl side chain of this compound.
One plausible nickel-catalyzed approach involves the cross-coupling of an aryl halide with a suitable alkyl partner. orgsyn.orgnih.gov The synthesis could conceptually proceed via the reaction of 1,4-dibromobenzene with a butynyl nucleophile or, more likely, the coupling of a 4-bromophenyl derivative with a C4 electrophile bearing the terminal alkyne.
A representative, though generalized, nickel-catalyzed cross-coupling reaction is the reaction of an aryl halide with an alkyl halide. nih.gov In the context of synthesizing the target molecule, this could involve the reaction of a 4-bromophenyl Grignard reagent with a 4-halobut-1-yne in the presence of a nickel catalyst. The reaction mechanism typically involves the formation of an organonickel species which then couples with the alkyl halide. rsc.org
A hypothetical reaction scheme based on known nickel-catalyzed cross-coupling reactions could involve the following:
Table 1: Hypothetical Nickel-Catalyzed Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product |
| 4-Bromophenylmagnesium bromide | 4-Chloro-1-butyne (B1585787) | NiCl₂(dppp) | THF | This compound |
Note: This table represents a plausible reaction based on general principles of nickel-catalyzed cross-coupling and is not from a specific cited procedure for this exact molecule.
The choice of ligand for the nickel catalyst is crucial for the success of the reaction, with bipyridine and phosphine-based ligands being common. orgsyn.org The reaction conditions, such as temperature and solvent, would need to be optimized to maximize the yield and minimize side reactions.
Non-Cross-Coupling Synthetic Routes to this compound
Beyond cross-coupling methodologies, traditional organometallic reactions offer viable pathways to this compound. A prominent example is the use of Grignard reagents. libretexts.orglibretexts.org
A feasible non-cross-coupling synthesis could start from 1,4-dibromobenzene. One of the bromine atoms can be selectively converted into a Grignard reagent, forming 4-bromophenylmagnesium bromide. This organometallic intermediate can then be reacted with a suitable electrophile, such as a 4-halobut-1-yne or a protected version thereof, to introduce the butynyl side chain.
The general steps for such a synthesis are outlined below:
Formation of the Grignard Reagent: 1,4-dibromobenzene is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form 4-bromophenylmagnesium bromide. libretexts.orglibretexts.org
Reaction with an Alkynyl Electrophile: The freshly prepared Grignard reagent is then reacted with an electrophile like 4-chloro-1-butyne or propargyl bromide followed by an alkylation step.
Table 2: Plausible Grignard-Based Synthesis of this compound
| Step | Reactants | Reagents | Solvent | Intermediate/Product |
| 1 | 1,4-Dibromobenzene | Magnesium turnings | Anhydrous THF | 4-Bromophenylmagnesium bromide |
| 2 | 4-Bromophenylmagnesium bromide, Propargyl bromide | - | Anhydrous THF | 1-Bromo-4-(prop-2-yn-1-yl)benzene |
| 3 | 1-Bromo-4-(prop-2-yn-1-yl)benzene | n-Butyllithium, Methyl iodide | Anhydrous THF | This compound |
Note: This table outlines a hypothetical multi-step synthesis based on established Grignard and alkynylation reactions.
This approach avoids the use of transition metal catalysts but requires careful control of reaction conditions, particularly the exclusion of water, to prevent quenching of the Grignard reagent. libretexts.org
Considerations for Scalable Synthesis of this compound
The transition from laboratory-scale synthesis to industrial production of this compound introduces several critical considerations aimed at ensuring safety, efficiency, cost-effectiveness, and environmental sustainability.
For a cross-coupling approach, such as a Sonogashira-type reaction, catalyst efficiency and cost are paramount. While palladium catalysts are highly effective, their high cost can be a significant drawback on a large scale. wikipedia.org The use of more abundant and less expensive metals like nickel or copper is a key consideration. organic-chemistry.org Catalyst loading, turnover number, and ease of removal from the final product are all factors that need to be optimized. The use of heterogeneous catalysts or catalyst systems that allow for easy separation and recycling would be highly advantageous for industrial processes.
In the case of a Grignard-based synthesis, the primary challenges on a large scale are the safe handling of pyrophoric magnesium and the stringent requirement for anhydrous conditions. libretexts.orglibretexts.org The use of large volumes of ether solvents also poses safety risks due to their high flammability and peroxide-forming tendencies. Process safety reviews and engineering controls, such as inert atmosphere blanketing and specialized reactor designs, are essential.
Table 3: Key Considerations for Scalable Synthesis
| Synthetic Route | Key Consideration | Potential Solution |
| Cross-Coupling | Catalyst cost and removal | Use of nickel or copper catalysts; heterogeneous or recyclable catalyst systems. |
| Ligand cost and stability | Selection of robust and inexpensive ligands. | |
| Solvent volume and disposal | Use of greener solvents, solvent recycling, or flow chemistry. | |
| Grignard Route | Handling of magnesium | Automated and enclosed reagent addition systems. |
| Anhydrous conditions | Use of dried solvents and inert gas blanketing. | |
| Ether solvent safety | Replacement with higher-boiling point ethers or alternative solvents; robust fire suppression systems. |
Chemical Reactivity and Transformation Profiles of 1 Bromo 4 but 3 Yn 1 Yl Benzene
Reactivity of the Aryl Bromide Moiety in 1-Bromo-4-(but-3-yn-1-yl)benzene
The carbon-bromine bond on the benzene (B151609) ring is a key site for a multitude of synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is predominantly harnessed through transition metal-catalyzed cross-coupling reactions.
Diverse Cross-Coupling Reactions for Aryl Substitution
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, allowing for the precise construction of complex molecular architectures. fishersci.co.uk The aryl bromide in this compound serves as an excellent electrophilic partner in these transformations, while the butynyl group generally remains a spectator, provided appropriate reaction conditions are chosen to avoid side reactions with the terminal alkyne.
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that joins an organoboron species (typically a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org For this compound, this reaction provides an effective method for creating a new carbon-carbon bond at the site of the bromine atom, leading to the synthesis of substituted biphenyls or aryl-alkenes. libretexts.org
The reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts. fishersci.co.uknih.gov The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org
Table 1: Overview of Suzuki-Miyaura Coupling with this compound
| Component | Description | Examples |
| Aryl Halide | This compound | N/A |
| Coupling Partner | Aryl or vinyl boronic acids/esters | Phenylboronic acid, Styrenylboronic acid |
| Catalyst | Palladium(0) complexes | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands |
| Base | Required for activation of the boronic acid | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Typically a mixture including water | Toluene (B28343)/Water, Dioxane/Water, THF |
| Product | Substituted biaryls or styrenes | 4-(But-3-yn-1-yl)-1,1'-biphenyl |
The Stille coupling involves the reaction between an organohalide and an organotin compound, catalyzed by palladium. wikipedia.org This reaction can be applied to this compound to form new C-C bonds. The organostannanes used are stable to air and moisture, though their toxicity is a significant drawback compared to the reagents in Suzuki couplings. libretexts.orgwikipedia.org
The scope of the organotin partner is broad, including vinyl, aryl, and alkynyl groups. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key advantage is that the reaction often proceeds under neutral conditions, which can be beneficial for sensitive substrates.
Table 2: Key Features of Stille Coupling
| Feature | Description |
| Organometallic Reagent | Organostannane (e.g., R-Sn(Bu)₃) |
| Electrophile | This compound |
| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) |
| Bond Formed | Aryl-Aryl, Aryl-Vinyl, Aryl-Alkynyl |
| Key Advantage | Often proceeds under neutral, anhydrous conditions |
| Key Disadvantage | High toxicity of organotin reagents and byproducts |
The Negishi coupling is a powerful reaction that couples organic halides with organozinc compounds, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org It is particularly noted for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. wikipedia.org When applied to this compound, it allows for the introduction of a wide variety of alkyl, aryl, or vinyl substituents.
Palladium catalysts generally provide higher yields and broader functional group compatibility. wikipedia.org A drawback of the Negishi coupling is the water and air sensitivity of the organozinc reagents, which often need to be prepared in situ. wikipedia.org Despite this, its reliability has made it a valuable tool in the synthesis of complex molecules. wikipedia.orgorganic-chemistry.org
Table 3: Characteristics of Negishi Coupling
| Component | Role/Type |
| Organometallic Reagent | Organozinc halide (R-ZnX) |
| Electrophile | This compound |
| Catalyst | Palladium or Nickel complex (e.g., Pd(PPh₃)₄, Ni(dppe)Cl₂) |
| Bond Formed | C(sp²)-C(sp³), C(sp²)-C(sp²), C(sp²)-C(sp) |
| Key Feature | High reactivity and functional group tolerance |
| Challenge | Sensitivity of organozinc reagents to air and moisture |
The Heck reaction, or Mizoroki-Heck reaction, forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. wikipedia.orgorganic-chemistry.org Reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) would result in the formation of a new carbon-carbon bond between the aromatic ring and one of the sp² carbons of the alkene. wikipedia.org
This reaction was one of the first examples of a carbon-carbon bond-forming process following a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The reaction typically favors the formation of the trans-alkene product. organic-chemistry.org A variety of palladium catalysts, bases, and ligands can be employed to optimize the reaction for specific substrates. organic-chemistry.org
Table 4: Heck Reaction Parameters
| Component | Description | Examples |
| Aryl Halide | This compound | N/A |
| Coupling Partner | Alkene with at least one vinylic hydrogen | Styrene, n-Butyl acrylate, Ethylene |
| Catalyst | Palladium complex | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ |
| Base | Organic or inorganic base | Et₃N, K₂CO₃, NaOAc |
| Product | Substituted alkene | (E)-1-(But-3-yn-1-yl)-4-styrylbenzene |
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic Aromatic Substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike the more common electrophilic aromatic substitution, NAS requires specific conditions. For simple aryl halides like this compound, direct NAS is generally unfavorable. libretexts.org
The reaction typically proceeds via an addition-elimination mechanism, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org This intermediate is high in energy unless the negative charge can be stabilized by potent electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orgphiladelphia.edu.jo The but-3-yn-1-yl group is not a strong electron-withdrawing group, and therefore does not sufficiently activate the aryl bromide towards this type of substitution under standard conditions. libretexts.org Consequently, forcing conditions, such as high temperatures and pressures with strong nucleophiles, would be necessary to induce a reaction, which may proceed through an alternative elimination-addition (benzyne) mechanism. youtube.com
Reactivity of the Terminal Alkyne Moiety in this compound
The but-3-yn-1-yl group provides a site of unsaturation that is a hub for diverse chemical reactions. The terminal C-H bond is acidic (pKa ≈ 25), and the two π-bonds are electron-rich, making the alkyne group susceptible to both functionalization and cycloaddition reactions.
The terminal alkyne can be readily converted into a variety of other functional groups through addition and substitution reactions.
Hydrofunctionalization involves the addition of an H-X bond across the triple bond. This category includes reactions like hydrometallation and hydroarylation, which create new carbon-metal or carbon-carbon bonds, respectively.
Hydrometallation: This process involves the addition of a metal hydride bond across the alkyne. Two of the most synthetically useful examples are hydroboration and hydrostannylation.
Hydroboration-Oxidation: The reaction of this compound with a borane (B79455) reagent, followed by oxidation, is a powerful method for the anti-Markovnikov hydration of the alkyne. To prevent double addition across both π-bonds, sterically hindered boranes like disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are typically used. libretexts.orgyoutube.com The hydroboration step proceeds via a syn-addition of the H-B bond, placing the boron atom on the terminal, less sterically hindered carbon. libretexts.org Subsequent oxidation of the intermediate vinylborane (B8500763) with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron with a hydroxyl group. youtube.com The resulting enol rapidly tautomerizes to the more stable aldehyde, yielding 4-(4-bromophenyl)butanal.
Hydrostannylation: This reaction involves the addition of an organotin hydride, such as tributyltin hydride (Bu₃SnH), across the triple bond. The regioselectivity of this addition can be controlled by the choice of catalyst or reaction conditions. nih.govacs.org For terminal alkynes like this compound, radical-initiated hydrostannylation typically yields a mixture of regioisomers. However, metal-catalyzed processes, for instance using palladium or heterobimetallic catalysts, can provide high selectivity for either the α-vinylstannane (Markovnikov addition) or the (E)-β-vinylstannane (anti-Markovnikov addition) via syn-addition. researchgate.netresearchgate.net These vinylstannane products are valuable intermediates for cross-coupling reactions.
Hydroarylation: This reaction involves the addition of a C-H bond from an aromatic ring across the alkyne. While intermolecular hydroarylation can be challenging, intramolecular versions are well-established. For a molecule like this compound, this type of reactivity is not directly applicable. However, related substrates with an appropriately positioned aryl group can undergo intramolecular hydroarylation catalyzed by various transition metals or Brønsted acids to form cyclic structures. nii.ac.jprsc.org
Table 1: Hydrofunctionalization Reactions of the Terminal Alkyne
| Reaction Type | Reagents | Typical Product of this compound | Key Features |
|---|
The π-bonds of the alkyne group are susceptible to attack by electrophilic halogens and can be cleaved by strong oxidizing agents.
Halogenation: The reaction of this compound with one equivalent of a halogen such as bromine (Br₂) or chlorine (Cl₂) results in the addition of two halogen atoms across the triple bond. The reaction typically proceeds through a cyclic halonium ion intermediate, which is then attacked by a halide ion in an Sₙ2-like fashion. organicchemistrytutor.commasterorganicchemistry.com This mechanism results in anti-addition, leading stereoselectively to the (E)-dihaloalkene product, (E)-1-bromo-4-(3,4-dibromobut-3-en-1-yl)benzene. masterorganicchemistry.com If a second equivalent of the halogen is added, a subsequent reaction with the newly formed alkene can occur to produce a tetrahaloalkane. masterorganicchemistry.com
Oxidative Cleavage: Strong oxidizing agents can cleave the carbon-carbon triple bond entirely. Ozonolysis (using ozone, O₃, followed by a water workup) or reaction with hot, basic potassium permanganate (B83412) (KMnO₄) will cleave the alkyne in this compound. aakash.ac.inmasterorganicchemistry.com This cleavage breaks the bond between the two sp-hybridized carbons. The internal alkyne carbon is oxidized to a carboxylic acid, while the terminal alkyne carbon is fully oxidized to carbon dioxide (CO₂). masterorganicchemistry.com The product of this reaction is 3-(4-bromophenyl)propanoic acid. Under milder, neutral conditions with KMnO₄, alkynes can be oxidized to form vicinal dicarbonyl compounds (diketones). aakash.ac.in
Table 2: Halogenation and Oxidation of the Terminal Alkyne
| Reaction Type | Reagents | Typical Product of this compound | Key Features |
|---|---|---|---|
| Halogenation | Br₂ (1 equiv.), CCl₄ | (E)-1-Bromo-4-(3,4-dibromobut-3-en-1-yl)benzene | Anti-addition mechanism; forms a trans (E)-alkene. masterorganicchemistry.com |
The alkyne's π-systems can participate in pericyclic reactions to form new rings, a powerful strategy in organic synthesis.
[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgsigmaaldrich.com The alkyne in this compound can act as a dienophile. When reacted with a conjugated diene, such as 1,3-butadiene, it would form a cyclohexadiene derivative. organic-chemistry.org The reaction is facilitated by electron-withdrawing groups on the dienophile; the electron-withdrawing nature of the adjacent aryl group can influence the alkyne's reactivity. acs.org The initial product of this reaction is a substituted 1,4-cyclohexadiene.
[2+2] Cycloaddition: This reaction between two double-bond-containing molecules to form a four-membered cyclobutane (B1203170) or cyclobutene (B1205218) ring is typically forbidden under thermal conditions but allowed photochemically. libretexts.org The photochemical [2+2] cycloaddition of an alkene with the alkyne of this compound would lead to the formation of a highly strained cyclobutene ring. The reaction is proposed to proceed through the photoexcitation of one component to a triplet state, which then adds to the other component in a stepwise manner via a diradical intermediate. wikipedia.org
Table 3: Cycloaddition Reactions of the Terminal Alkyne
| Reaction Type | Reactant Partner | Typical Product of this compound | Key Features |
|---|---|---|---|
| [4+2] Diels-Alder | Conjugated diene (e.g., 1,3-Butadiene) | 1-(4-Bromobenzyl)-1,4-cyclohexadiene | Forms a six-membered ring; alkyne acts as the dienophile. organic-chemistry.org |
| [2+2] Photocycloaddition | Alkene (e.g., Ethylene), UV light (hν) | 1-(4-Bromobenzyl)cyclobutene | Forms a four-membered ring; requires photochemical activation. libretexts.orgwikipedia.org |
The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (like an azide) and a dipolarophile (like an alkyne) to form a five-membered heterocycle. wikipedia.org
The reaction between a terminal alkyne and an azide (B81097) to form a 1,2,3-triazole is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate inoffensive byproducts. nih.gov While the thermal reaction requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is exceptionally efficient and regioselective. wikipedia.orgorganic-chemistry.org
When this compound is reacted with an organic azide (R-N₃) in the presence of a copper(I) catalyst, it produces the 1,4-disubstituted 1,2,3-triazole as the sole regioisomer in high yield. nih.govchemeurope.com The reaction is robust and can be performed under mild conditions, often in aqueous solvent systems. chemeurope.com This transformation is widely used for linking molecules together in materials science and bioconjugation.
Table 4: Huisgen 1,3-Dipolar Cycloaddition of the Terminal Alkyne
| Reaction | Reactant Partner | Catalyst | Typical Product | Key Features |
|---|---|---|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (R-N₃) | Cu(I) source (e.g., CuSO₄, Na-ascorbate) | 1-(2-(4-Bromophenyl)ethyl)-4-(R)-1H-1,2,3-triazole | Premier "click" reaction; highly regioselective for the 1,4-isomer; high yield; mild conditions. nih.govchemeurope.com |
Cycloaddition Reactions of the But-3-yn-1-yl Group
Cascade and Tandem Reactions Utilizing Both Functional Groups of this compound
The dual functionality of this compound allows for a rich and varied reaction chemistry, enabling the construction of intricate polycyclic and heterocyclic systems. The strategic combination of the bromoaryl group, which can participate in various cross-coupling reactions, and the butynyl moiety, which can undergo a range of addition and cyclization reactions, facilitates elegant and efficient synthetic pathways.
While specific documented examples of intramolecular cyclization of this compound are not prevalent in the reviewed literature, the general reactivity patterns of similar ortho-alkynyl aryl halides provide a strong basis for predicting its behavior. Palladium-catalyzed processes are particularly relevant in this context. For instance, the intramolecular carbopalladation of the alkyne by the aryl-palladium species, formed via oxidative addition of the C-Br bond to a Pd(0) catalyst, is a common strategy for the synthesis of fused ring systems.
In a related context, the synthesis of BN-polycyclic aromatic hydrocarbons (BN-PAHs) through a borylative cyclization cascade of o-alkynylanilines demonstrates the potential for complex intramolecular transformations. For example, the reaction of a bromo-substituted o-alkynylaniline with BCl₃ can lead to the formation of a C-C, C-B, and B-N bond in a single step, yielding a BN-benzo[c]phenanthrene derivative. nih.gov This highlights the potential for this compound to undergo analogous cyclizations with appropriate reagents to form novel carbocyclic and heterocyclic frameworks.
A plausible, though not explicitly documented, intramolecular cyclization of this compound could involve a Heck-type reaction. In the presence of a palladium catalyst and a base, the initially formed aryl-palladium intermediate could undergo an intramolecular insertion of the alkyne, leading to the formation of a six-membered ring. Subsequent β-hydride elimination would yield a dihydronaphthalene derivative. The specifics of the reaction conditions would be crucial in directing the outcome and preventing side reactions.
| Reactant | Catalyst/Reagent | Product Type | Plausible Mechanism | Citation |
| o-Alkynylaniline (bromo-substituted) | BCl₃ | BN-PAH | Borylative cyclization cascade | nih.gov |
| This compound | Pd(0) catalyst, base | Dihydronaphthalene derivative | Intramolecular Heck-type cyclization | (Predicted) |
The participation of this compound in intermolecular domino reactions represents a powerful strategy for the rapid assembly of complex molecules. These sequences typically involve an initial intermolecular coupling event at one of the functional groups, followed by an intramolecular reaction involving the other.
A well-established example of such a sequence is the tandem Sonogashira coupling-cyclization. wikipedia.org In this approach, this compound could first undergo a palladium- and copper-catalyzed Sonogashira coupling with a suitable terminal alkyne. The resulting di-alkynyl intermediate could then, under the same or slightly modified conditions, undergo an intramolecular cyclization to furnish a more complex polycyclic aromatic system. While the Sonogashira reaction itself is a cross-coupling reaction, its integration into a one-pot sequence with a subsequent cyclization constitutes a domino process.
Furthermore, multi-component reactions involving this compound could lead to the formation of highly substituted heterocyclic systems. For example, a three-component reaction with an amine and an isocyanide, catalyzed by palladium, could potentially lead to the synthesis of substituted quinolines. A modular three-component synthesis of 4-aminoquinolines has been developed using bromoanilines, alkynes, and isocyanides, which proceeds via an imidoylative Sonogashira/cyclization cascade. nih.gov By analogy, this compound could serve as the bromo-alkyne component in such a transformation.
Another potential intermolecular domino reaction could involve an initial intermolecular reaction at the alkyne terminus, for example, a nucleophilic addition, followed by an intramolecular Heck reaction. The nature of the nucleophile and the reaction conditions would dictate the structure of the final product.
| Reactants | Catalyst/Reagent | Product Type | Reaction Type | Citation |
| This compound, Terminal Alkyne | Pd/Cu catalyst, base | Polycyclic Aromatic System | Tandem Sonogashira coupling-cyclization | wikipedia.org |
| Bromoaniline, Alkyne, Isocyanide | Pd(OAc)₂, Xantphos, CuBr, Cs₂CO₃ | 4-Aminoquinoline | Imidoylative Sonogashira/cyclization cascade | nih.gov |
It is important to note that while the reactivity of the individual functional groups in this compound is well-understood, the specific application of this compound in the context of the cascade and tandem reactions described above is not extensively documented in the scientific literature. The examples provided are based on established reactivity principles and analogous systems, highlighting the synthetic potential of this versatile building block. Further research is required to fully explore and optimize these complex transformations for this compound.
Mechanistic Investigations and Computational Analysis in the Chemistry of 1 Bromo 4 but 3 Yn 1 Yl Benzene
Mechanistic Pathways of Palladium-Catalyzed Reactions Involving 1-Bromo-4-(but-3-yn-1-yl)benzene
Palladium catalysts are central to many reactions involving this compound, most notably in cross-coupling reactions such as the Sonogashira coupling. These reactions proceed through a well-defined catalytic cycle.
The generally accepted mechanism for the palladium-catalyzed Sonogashira coupling of an aryl halide, such as this compound, with a terminal alkyne involves a three-step catalytic cycle. nrochemistry.comwikipedia.orgyoutube.com
The cycle is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This step involves the cleavage of the carbon-bromine bond and the formation of a new organopalladium(II) species. nrochemistry.com For this compound, this would result in an arylpalladium(II) bromide intermediate. The reactivity in this step is influenced by the nature of the halide, with aryl iodides generally reacting faster than aryl bromides. wikipedia.org
The second key step is transmetalation . In the classic Sonogashira reaction, a copper(I) co-catalyst is used. The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide. youtube.comyoutube.com This copper acetylide then undergoes transmetalation with the arylpalladium(II) bromide intermediate, transferring the alkynyl group to the palladium center and regenerating the copper catalyst. nrochemistry.com In copper-free variations, the deprotonated alkyne can coordinate directly to the palladium complex, although this often requires stronger bases or specific ligands. libretexts.org
The final step of the cycle is reductive elimination . From the resulting diorganopalladium(II) complex, which now bears both the aryl and alkynyl ligands, a new carbon-carbon bond is formed, yielding the coupled product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nrochemistry.comyoutube.com
A simplified representation of the Sonogashira coupling catalytic cycle is presented below:
| Step | Description | Reactants | Products |
| Oxidative Addition | The aryl bromide adds to the Pd(0) catalyst, forming a Pd(II) intermediate. | This compound, Pd(0)L_n | Aryl-Pd(II)(Br)L_n |
| Transmetalation | The alkynyl group is transferred from a copper acetylide to the Pd(II) center. | Aryl-Pd(II)(Br)L_n, Copper Acetylide | Aryl-Pd(II)(alkynyl)L_n, Copper Bromide |
| Reductive Elimination | The coupled product is formed, and the Pd(0) catalyst is regenerated. | Aryl-Pd(II)(alkynyl)L_n | Coupled Product, Pd(0)L_n |
This table presents a generalized catalytic cycle for the Sonogashira coupling reaction.
The choice of ligands coordinated to the palladium center plays a crucial role in determining the efficiency, regioselectivity, and stereoselectivity of the reaction. kaust.edu.saacs.orgrsc.orgnih.gov Ligands can influence the electronic and steric properties of the catalyst, thereby affecting each step of the catalytic cycle.
In the context of palladium-catalyzed reactions of enynes, which are structurally related to this compound, the ligand can control the regioselectivity of cyclization reactions. acs.orgnih.govsioc-journal.cn For instance, in palladium-catalyzed cycloisomerization of enynes, the ligand framework can direct the palladium hydride addition to a specific position on the alkyne or alkene, leading to different cyclized products. acs.org While specific studies on the influence of ligands on the regioselectivity of reactions involving this compound are not widely reported, it is reasonable to infer that ligands would play a significant role in any intramolecular reactions of this substrate.
In a study on the palladium-catalyzed intermolecular tandem difunctional carbonylation of 1,3-enynes, it was noted that a bromo-substituted aryl 1,3-enyne failed to yield the desired product, potentially due to catalyst deactivation or competitive oxidative addition. acs.org This highlights how the substrate itself, in combination with the catalytic system (including ligands), dictates the reaction outcome.
The following table summarizes the general influence of different ligand types on palladium-catalyzed cross-coupling reactions:
| Ligand Type | General Properties | Influence on Reactivity |
| Monodentate Phosphines | e.g., Triphenylphosphine | Basic ligands, can influence the rate of oxidative addition and reductive elimination. |
| Bidentate Phosphines | e.g., dppe, dppp | The bite angle can significantly impact the geometry of the catalytic intermediates and thus selectivity. nih.gov |
| Bulky, Electron-Rich Phosphines | e.g., Buchwald-type ligands | Often enhance the rate of oxidative addition of less reactive aryl chlorides and bromides and promote reductive elimination. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Can lead to highly stable and active catalysts for a variety of cross-coupling reactions. |
This table provides a general overview of the role of different ligand classes in palladium catalysis.
Palladium migration, or "chain-walking," is a phenomenon where the palladium center moves along a carbon chain. This can occur through a series of β-hydride elimination and re-insertion steps. While not extensively documented for this compound itself, such migrations are known to occur in palladium-catalyzed reactions of substrates with alkyl chains, including those containing double or triple bonds. nih.gov This can lead to the formation of different regioisomers than expected. For example, in the palladium-catalyzed cyclization of enynes, palladium migration can influence the final ring size and the position of substituents. sioc-journal.cnrsc.org
Exploration of Free Radical Mechanisms
While many reactions of this compound are believed to proceed through organometallic intermediates, the possibility of free radical mechanisms under certain conditions cannot be discounted. Free radical reactions are typically initiated by light or radical initiators and proceed through initiation, propagation, and termination steps.
For this compound, homolytic cleavage of the C-Br bond could generate an aryl radical. This radical could then participate in various transformations. However, there is a lack of specific studies in the literature detailing free radical reactions of this particular compound. In general, the formation of aryl radicals from aryl bromides requires more energy than from aryl iodides.
In a broader context, some palladium-catalyzed reactions are proposed to involve single-electron transfer (SET) steps, which would generate radical intermediates. These mechanisms are often complex and can be competitive with the more traditional Pd(0)/Pd(II) catalytic cycles.
Computational Chemistry Approaches for this compound Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of complex chemical reactions. researchgate.netdigitellinc.comorganic-chemistry.org
DFT calculations can be used to model the structures and energies of reactants, intermediates, transition states, and products involved in a catalytic cycle. researchgate.net This allows for the determination of reaction energy profiles, which can help to identify the rate-determining step and rationalize the observed selectivity.
For reactions analogous to those involving this compound, such as the Sonogashira coupling, DFT studies have been employed to investigate the energetics of the oxidative addition, transmetalation, and reductive elimination steps. researchgate.net These studies have also shed light on the role of ligands and solvents in the reaction mechanism. For example, DFT calculations have been used to compare different potential pathways for the oxidative addition of aryl halides to palladium(0) complexes. researchgate.net
The table below presents a hypothetical comparison of activation energies for different steps in a palladium-catalyzed reaction, as might be determined by DFT calculations.
| Reaction Step | Catalyst System A (e.g., with Ligand A) | Catalyst System B (e.g., with Ligand B) |
| Oxidative Addition | ΔG‡ = 15 kcal/mol | ΔG‡ = 18 kcal/mol |
| Transmetalation | ΔG‡ = 22 kcal/mol | ΔG‡ = 20 kcal/mol |
| Reductive Elimination | ΔG‡ = 12 kcal/mol | ΔG‡ = 14 kcal/mol |
This is a hypothetical data table to illustrate the type of information that can be obtained from DFT studies. The values are not based on actual calculations for this compound.
Transition State Analysis and Reaction Energetics
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens for examining the intricate details of reaction mechanisms involving this compound at the molecular level. Through the computational modeling of reaction pathways, researchers can identify and characterize the high-energy transition states that govern the rate and outcome of a chemical transformation. This analysis involves mapping the potential energy surface of the reaction, which allows for the determination of activation energies and the thermodynamic stability of reactants, intermediates, and products.
A critical aspect of this analysis is the optimization of transition state structures. Methodologies such as the anachronistic term "Quadratic Synchronous Transit" (QST2/QST3) methods, the Nudged Elastic Band (NEB) method, and the Dimer method are employed to locate the precise geometry of the transition state. numberanalytics.com Once located, validation of the transition state is crucial. This is typically achieved through frequency analysis, where a genuine transition state is characterized by the presence of a single imaginary frequency corresponding to the vibrational mode along the reaction coordinate. numberanalytics.com Furthermore, Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that the identified transition state indeed connects the reactant and product states on the potential energy surface. numberanalytics.com
The following table illustrates the type of data that can be generated from such computational analyses, using hypothetical values for a representative reaction of this compound, such as a Sonogashira coupling.
| Reaction Step | Transition State | Activation Energy (kcal/mol) | Thermodynamic Data (kcal/mol) |
|---|---|---|---|
| Oxidative Addition | TS1 | 15.2 | -5.7 (Intermediate 1) |
| Transmetalation | TS2 | 10.8 | -8.2 (Intermediate 2) |
| Reductive Elimination | TS3 | 12.5 | -25.1 (Product) |
Rational Design of Novel Reactions through Computational Screening
The insights gained from transition state analysis and reaction energetics are not merely academic; they form the foundation for the rational design of novel and more efficient chemical reactions. By understanding the factors that control reactivity and selectivity, chemists can computationally screen various catalysts, substrates, and reaction conditions to predict the most promising avenues for experimental investigation. This in-silico approach can significantly accelerate the discovery and optimization of new synthetic methodologies.
Computational screening can be applied to various aspects of a reaction involving this compound. For example, in a palladium-catalyzed cross-coupling reaction, DFT calculations can be used to evaluate a library of ligands for the palladium catalyst. By calculating the activation energies for the key steps of the catalytic cycle (e.g., oxidative addition, transmetalation, and reductive elimination) with different ligands, one can identify the ligand that is predicted to lead to the highest reaction rate and yield.
A pertinent example of this approach can be found in the computational study of electrophilic aminoalkenylation of heteroaromatics with keteniminium ions. pku.edu.cn In this research, quantum chemical calculations revealed that the regioselectivity of the reaction was determined by the initial electrophilic addition step. pku.edu.cn The study identified that the reaction could be under kinetic, thermodynamic, or even dynamic control depending on the specific substrates and conditions. pku.edu.cn For instance, the presence of a post-transition state bifurcation was found to lead to dynamically controlled selectivity. pku.edu.cn This level of mechanistic understanding allows for the rational selection of substituents on the reactants to favor the formation of a desired regioisomer.
The following interactive table demonstrates how computational screening could be used to select an optimal catalyst for a hypothetical reaction of this compound. The data presented are for illustrative purposes.
| Catalyst System | Ligand | Predicted Rate-Determining Step | Calculated Activation Barrier (kcal/mol) | Predicted Yield (%) |
|---|---|---|---|---|
| Pd(OAc)2 | PPh3 | Reductive Elimination | 22.5 | 65 |
| Pd(OAc)2 | XPhos | Oxidative Addition | 18.2 | 88 |
| Pd(OAc)2 | SPhos | Reductive Elimination | 20.1 | 75 |
| Pd2(dba)3 | t-Bu3P | Oxidative Addition | 17.5 | 92 |
By systematically evaluating the energetic profiles of different reaction pathways, computational chemistry serves as a predictive tool, guiding experimental efforts towards the most promising conditions and catalyst systems for the transformation of this compound into valuable chemical entities.
Advanced Applications and Derivatizations of 1 Bromo 4 but 3 Yn 1 Yl Benzene
Utilization as a Precursor in Heterocyclic Compound Synthesis
The unique structure of 1-bromo-4-(but-3-yn-1-yl)benzene, with two distinct reactive sites, allows for its use in elegant cyclization strategies to form a variety of heterocyclic compounds. The aryl bromide can participate in palladium-catalyzed coupling reactions, while the terminal alkyne is amenable to cycloadditions, metal-catalyzed cyclizations, and electrophilic additions.
Construction of Nitrogen-Containing Heterocycles (e.g., Indoles, Quinolines, Pyridines)
While direct, published syntheses of indoles, quinolines, and pyridines starting specifically from this compound are not extensively documented, the compound's functionalities lend themselves to established synthetic routes. For instance, the synthesis of quinoline (B57606) derivatives often involves the reaction of an o-aminoaryl ketone or aldehyde with a compound containing an α-methylene ketone. Through a Sonogashira coupling, the bromo-aryl moiety of this compound could be coupled with a suitable partner to introduce a carbonyl group, followed by transformation of the butynyl side chain and subsequent cyclization with an amine to form a quinoline ring system.
Similarly, pyridine (B92270) synthesis can be envisioned. For example, the Bohlmann-Rahtz pyridine synthesis involves the condensation of an enamine with a β-dicarbonyl compound. The butynyl group of this compound could be hydrated to form a ketone, which could then be used as a precursor in such cyclization reactions.
Formation of Oxygen- and Sulfur-Containing Heterocycles
The synthesis of oxygen- and sulfur-containing heterocycles using this compound is a promising area of research. A key strategy involves an initial Sonogashira coupling to introduce a nucleophilic group, such as a phenol (B47542) or thiophenol, followed by an intramolecular cyclization onto the alkyne.
For example, a domino intermolecular Sonogashira coupling of a compound like 2-(2-bromophenoxy)acetonitrile (B1272177) with a terminal acetylene, followed by an intramolecular carbanion-yne cyclization, has been shown to produce 2,3-disubstituted benzo[b]furans. organic-chemistry.org Applying this logic, this compound could first undergo a substitution reaction to introduce an ortho-hydroxy or ortho-mercapto group on the benzene (B151609) ring, which could then cyclize onto the butynyl chain to form a fused heterocyclic system.
Furthermore, electrophilic cyclization of 1,4-disubstituted but-3-yn-1-ones with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) provides a regiocontrolled route to 2,5-disubstituted 3-halofurans in high yields. researchgate.netorganic-chemistry.org The butynyl moiety of the title compound is a prime candidate for such transformations after conversion to the corresponding ketone.
Role as a Building Block for Polymeric Architectures
The dual functionality of this compound makes it an ideal monomer for the synthesis of conjugated polymers. The Sonogashira cross-coupling reaction, which couples a terminal alkyne with an aryl halide, is a powerful tool for creating poly(phenylene ethynylene)s (PPEs). organic-chemistry.orgwikipedia.orglibretexts.org In this context, this compound can undergo self-polymerization under Sonogashira conditions to yield a polymer with a repeating -(phenylene-butynylene)- backbone.
The properties of the resulting polymer can be tuned by co-polymerizing this compound with other monomers. For instance, a related compound, 1-bromo-4-butylbenzene, has been utilized in the preparation of the monomer 4-butyltriphenylamine, which is then polymerized to poly(4-butyltriphenylamine). ambeed.com This suggests that the bromo-aryl functionality is well-suited for creating monomers for various polymer architectures. The synthesis of polyphenylenes from 1-bromo-4-lithiobenzene further underscores the potential of such precursors in polymer chemistry. dtic.mil
Incorporation into Complex Organic Molecules and Natural Product Analogues
The Sonogashira coupling is a cornerstone reaction for the incorporation of the 4-(but-3-yn-1-yl)phenyl moiety into more complex molecular frameworks. researchgate.net This reaction's mild conditions and tolerance of a wide range of functional groups make it suitable for late-stage functionalization in the total synthesis of natural products and their analogues. libretexts.org
The terminal alkyne of this compound can be coupled with a variety of aryl or vinyl halides, while the bromo-aryl group can be coupled with a range of terminal alkynes. This orthogonal reactivity allows for the sequential construction of complex, conjugated systems. For example, the synthesis of tazarotene, a treatment for psoriasis and acne, utilizes a Sonogashira coupling. wikipedia.org The structural motifs present in this compound are relevant to the construction of such medicinally important compounds.
Applications in Materials Science and Conjugated Systems
The ability to form extended π-conjugated systems through reactions like the Sonogashira coupling makes this compound a valuable building block for materials science. researchgate.netcymitquimica.com The resulting conjugated polymers and oligomers often exhibit interesting photophysical and electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The presence of the bromo- and butynyl groups allows for the creation of a wide variety of conjugated materials. For example, it can be used to synthesize dendrimers and other complex architectures with potential applications in molecular electronics and nanoscience. researchgate.net The versatility of this compound as a precursor for such materials is a testament to its importance in the field of advanced organic materials.
Conclusion and Future Research Directions
Summary of Key Research Findings and Methodological Advancements
Table 1: Physicochemical Properties of 1-Bromo-4-(but-3-yn-1-yl)benzene
| Property | Value |
| Molecular Formula | C₁₀H₉Br |
| Molecular Weight | 209.08 g/mol |
| CAS Number | 765906-85-2 |
Note: Data is compiled from publicly available chemical databases.
Methodological advancements relevant to this compound are therefore centered on the powerful coupling reactions for which it is an ideal substrate:
Sonogashira Coupling: The aryl bromide moiety is a classic handle for palladium-catalyzed Sonogashira coupling. This reaction would allow for the formation of a new carbon-carbon bond at the bromine-bearing position, typically with another terminal alkyne. This provides a robust method for the synthesis of complex diarylacetylene structures or other extended π-systems.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne is a key component in "click chemistry," most notably the CuAAC reaction. This allows for the efficient and regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring by reaction with an organic azide (B81097). This reaction is known for its high yield, mild reaction conditions, and broad functional group tolerance.
Other Cross-Coupling Reactions: The bromo-benzene portion of the molecule is also amenable to other palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, which would respectively allow for the introduction of aryl/vinyl, alkene, and amine functionalities.
Emerging Challenges and Unexplored Avenues in this compound Research
The primary challenge in the research landscape of this compound is its current status as a relatively underexplored molecule in applied studies. While its synthetic utility is clear from a theoretical standpoint, there is a lack of published work demonstrating its application in the synthesis of novel materials, pharmaceuticals, or agrochemicals.
Unexplored Avenues for Research Include:
Sequential Functionalization: A systematic exploration of the sequential and one-pot functionalization of both the alkyne and the aryl bromide moieties could lead to the development of efficient synthetic routes to complex, multifunctional molecules. The order of these reactions and the compatibility of the respective catalytic systems would be a key area of investigation.
Polymer Chemistry: The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel conjugated polymers. Polymerization could proceed through various mechanisms, including polycondensation reactions involving its two reactive sites. The properties of such polymers, including their electronic and optical characteristics, remain to be investigated.
Medicinal Chemistry: The 4-bromophenyl and butynyl fragments are present in various biologically active molecules. This compound could serve as a versatile scaffold for the generation of compound libraries for drug discovery. For instance, the triazole ring formed via click chemistry is a known pharmacophore in many drug candidates.
Prospective Impact on Synthetic Organic Chemistry and Related Fields
The prospective impact of this compound is intrinsically linked to its utility as a versatile building block. As the demand for complex and precisely functionalized organic molecules grows in fields such as materials science and medicinal chemistry, the availability and application of such bifunctional linkers will become increasingly important.
Table 2: Potential Applications of this compound Derivatives
| Field | Potential Application |
| Materials Science | Synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and molecular wires. |
| Medicinal Chemistry | Development of novel therapeutic agents, including enzyme inhibitors and receptor ligands, through the construction of diverse molecular scaffolds. |
| Supramolecular Chemistry | Design and synthesis of macrocycles, catenanes, and rotaxanes through sequential coupling reactions. |
In synthetic organic chemistry, the compound serves as an excellent case study for the strategic planning of multi-step syntheses, requiring careful consideration of the chemoselectivity and ordering of reactions. The development of novel synthetic methodologies that can selectively address one functional group in the presence of the other will continue to be an area of interest.
Q & A
Q. Key Variables for Optimization :
- Catalyst concentration (0.5–2 mol% Pd).
- Temperature (higher temps accelerate coupling but risk alkyne decomposition).
- Solvent selection (polar aprotic solvents enhance reactivity but may reduce selectivity) .
(Basic) What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H NMR : Distinct signals for aromatic protons (δ 7.2–7.4 ppm, para-substitution pattern) and alkyne protons (δ 2.5–3.0 ppm, split into triplets due to coupling with adjacent CH₂ groups). Integration ratios confirm substitution positions .
- ¹³C NMR : Peaks at ~90–100 ppm (sp-hybridized carbons of the alkyne) and 120–140 ppm (aromatic carbons). The bromine substituent deshields adjacent carbons, shifting them upfield .
- GC-MS : Molecular ion peak at m/z 224 (C₁₀H₉Br⁺), with fragmentation patterns confirming the alkyne and bromine groups .
Validation : Cross-referencing with IR (C≡C stretch ~2100–2260 cm⁻¹) ensures structural integrity .
(Advanced) How does the steric and electronic profile of the but-3-yn-1-yl group influence regioselectivity in cross-coupling reactions?
Answer:
The but-3-yn-1-yl group exhibits:
- Steric effects : The linear alkyne geometry minimizes steric hindrance, favoring coupling at the para-bromine position. However, bulky substituents on the alkyne can reduce reaction rates in Suzuki-Miyaura couplings .
- Electronic effects : The electron-withdrawing bromine enhances electrophilicity at the aryl position, promoting nucleophilic substitution. The alkyne’s electron-rich nature directs palladium catalysts to the bromine site in Sonogashira reactions .
Case Study : In Heck reactions, the alkyne’s π-system stabilizes transition states, leading to β-hydride elimination products. Adjusting ligands (e.g., PPh₃ vs. bulky phosphines) modulates selectivity .
(Advanced) What are the stability challenges of this compound under varying storage conditions?
Q. Answer :
- Light sensitivity : The C-Br bond undergoes homolytic cleavage under UV light, generating bromine radicals. Store in amber glass at –20°C to mitigate decomposition .
- Moisture sensitivity : The alkyne group reacts with water via acid-catalyzed hydration, forming ketones. Use molecular sieves in storage vials and avoid protic solvents .
- Thermal stability : Decomposes above 150°C via retro-Diels-Alder pathways. Thermogravimetric analysis (TGA) is recommended for long-term stability assessment .
(Advanced) How can researchers resolve contradictions in reported yields for palladium-catalyzed reactions involving this compound?
Answer:
Discrepancies often arise from:
Catalyst purity : Commercial Pd sources may contain stabilizers (e.g., Pb) that poison catalysts. Pre-purify via recrystallization or use freshly prepared catalysts .
Oxygen sensitivity : Trace O₂ oxidizes Pd(0) to inactive Pd(II). Degas solvents and perform reactions under inert atmosphere .
Byproduct formation : Competing Glaser coupling (alkyne dimerization) reduces yields. Add Cul to suppress side reactions .
Q. Methodological Solution :
- Use in-situ monitoring (e.g., TLC or inline IR) to track reaction progress.
- Compare yields across multiple synthetic batches with controlled variables (e.g., solvent, catalyst batch) .
(Advanced) What experimental design principles optimize the synthesis of derivatives from this compound?
Answer:
- DoE (Design of Experiments) : Vary catalyst loading (0.5–5 mol%), temperature (40–100°C), and solvent (THF vs. DMF) in a factorial design to identify optimal conditions .
- Scale-up considerations : Maintain heat dissipation via jacketed reactors to prevent exothermic side reactions. Use continuous flow systems for reproducibility .
- Purification : Employ silica gel chromatography (hexane:EtOAc gradients) or recrystallization (ethanol/water) to isolate high-purity products (>95%) .
(Advanced) How do competing elimination and substitution pathways affect byproduct formation in reactions involving this compound?
Answer:
- Elimination : Under basic conditions (e.g., KOtBu), β-hydrogen elimination generates 4-bromophenylacetylene. Minimize by using mild bases (e.g., NaHCO₃) .
- Nucleophilic substitution : Polar solvents (DMF) favor SNAr mechanisms, while non-polar solvents (toluene) promote radical pathways. Add phase-transfer catalysts (e.g., TBAB) to enhance selectivity .
Q. Mitigation Strategy :
- Pre-screen bases/solvents via computational tools (e.g., DFT) to predict pathway dominance.
- Use quenching agents (e.g., NH₄Cl) to halt reactions at intermediate stages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
